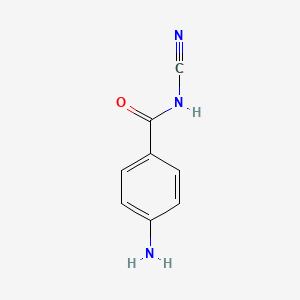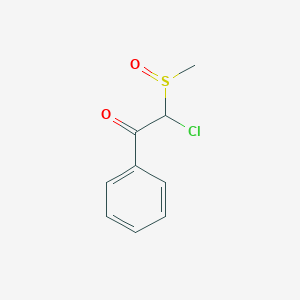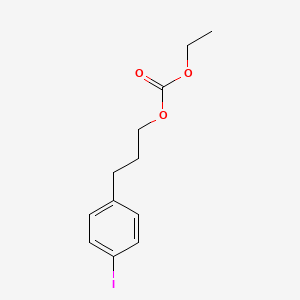
Ethyl 3-(4-iodophenyl)propyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-iodophenyl)propyl carbonate is an organic compound that features an ethyl carbonate group attached to a 3-(4-iodophenyl)propyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-iodophenyl)propyl carbonate typically involves the reaction of 3-(4-iodophenyl)propanol with ethyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
3-(4-iodophenyl)propanol+ethyl chloroformate→Ethyl 3-(4-iodophenyl)propyl carbonate+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-iodophenyl)propyl carbonate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl 3-(4-aminophenyl)propyl carbonate.
Oxidation Reactions: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed
Substitution: Products include various substituted phenylpropyl carbonates.
Reduction: Products include ethyl 3-(4-aminophenyl)propyl carbonate.
Oxidation: Products include ethyl 3-(4-carboxyphenyl)propyl carbonate.
Scientific Research Applications
Ethyl 3-(4-iodophenyl)propyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-iodophenyl)propyl carbonate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The iodine atom can be replaced by other functional groups, allowing the compound to be modified for various biological activities.
Comparison with Similar Compounds
Ethyl 3-(4-iodophenyl)propyl carbonate can be compared with similar compounds such as:
- Ethyl 3-(4-bromophenyl)propyl carbonate
- Ethyl 3-(4-chlorophenyl)propyl carbonate
- Ethyl 3-(4-fluorophenyl)propyl carbonate
Uniqueness
The presence of the iodine atom in this compound makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and lower electronegativity can influence the compound’s reactivity and interactions with other molecules, making it particularly useful in certain synthetic and medicinal applications.
Properties
CAS No. |
60075-79-8 |
|---|---|
Molecular Formula |
C12H15IO3 |
Molecular Weight |
334.15 g/mol |
IUPAC Name |
ethyl 3-(4-iodophenyl)propyl carbonate |
InChI |
InChI=1S/C12H15IO3/c1-2-15-12(14)16-9-3-4-10-5-7-11(13)8-6-10/h5-8H,2-4,9H2,1H3 |
InChI Key |
PWBZVZALMHJNQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCCCC1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


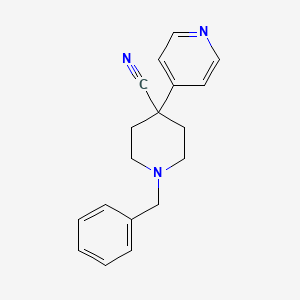
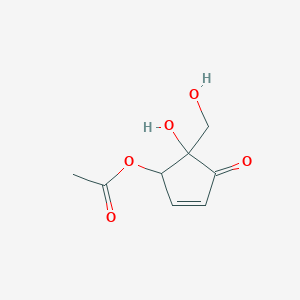

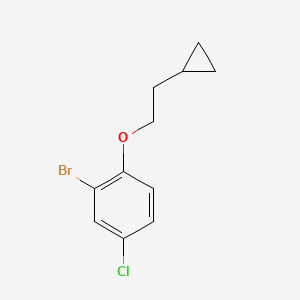
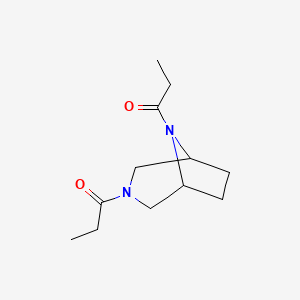
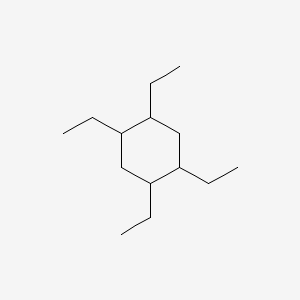
![n-[2-(4-Chlorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13943389.png)
![ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13943396.png)


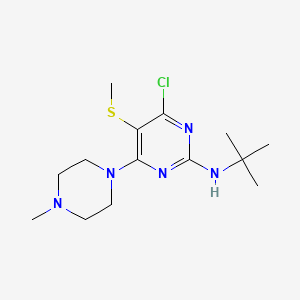
![3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-phenyl-](/img/structure/B13943437.png)
